molecular formula C48H82O18 B6593303 Ginsenoside Re CAS No. 51542-56-4

Ginsenoside Re

Cat. No.: B6593303
CAS No.: 51542-56-4
M. Wt: 947.2 g/mol
InChI Key: PWAOOJDMFUQOKB-WCZZMFLVSA-N
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Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAOOJDMFUQOKB-WCZZMFLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317298
Record name Ginsenoside Re
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

947.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52286-59-6
Record name Ginsenoside Re
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52286-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Re
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginsenoside B2
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ginsenoside Re
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-O-(6-deoxy-α-L-mannopyranosyl)-(3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GINSENOSIDE B2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F3R0BL3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

ANone: Ginsenoside Re exerts its effects through various mechanisms depending on the cell type and context.

    ANone:

    • Spectroscopic Data: this compound's tertiary structure, determined by NMR spectroscopy, reveals rigidity around the glucopyranosyl ring II and alkene side chain. Flexibility exists around the rhamnopyranosyl and glucopyranosyl moiety, potentially influencing its interaction with biological targets [].

    ANone:

      • Cardioprotection: this compound attenuated myocardial injury in ischemia-reperfusion injury models, potentially through antioxidant effects and modulation of apoptotic pathways [, , , , ].
      • Anti-diabetic effects: this compound improved glucose and lipid metabolism in diabetic rat models, potentially by promoting insulin secretion and improving insulin sensitivity [, ].
      • Neuroprotection: this compound protected against methamphetamine-induced dopaminergic toxicity in mice and cell models, likely by inhibiting PKCδ and attenuating mitochondrial stress [].

    ANone: this compound demonstrates promising efficacy in preclinical studies:

      • This compound protected various cell types from oxidative stress-induced damage, including cardiomyocytes [, ], neuronal cells [], and retinal endothelial cells [].
      • It inhibited osteoclast differentiation in mouse bone marrow-derived macrophages [] and promoted osteoblast differentiation in mouse osteoblast precursor cells [].
      • It enhanced human sperm capacitation through the nitric oxide (NO)/cGMP/PKG pathway in vitro [].
      • Cardiovascular system: this compound attenuated myocardial injury in ischemia-reperfusion injury models in rats [, , , , ], improved myocardial fibrosis and heart failure in rats [], and showed anti-shock activity in various shock models [].
      • Metabolic disorders: this compound ameliorated metabolic disorders in diabetic rat models, improving glucose control and lipid profiles [, ].
      • Neuroprotection: this compound exhibited protective effects against methamphetamine-induced dopaminergic toxicity in mice [] and improved learning and memory in natural apolexis rat models [].
      • Bone health: this compound inhibited osteoclast differentiation in a zebrafish model [] and promoted osteoblast differentiation and mineralization in a zebrafish scale model [].

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